N,N-Dimethyltrimethylsilylamine chemical properties and structure
N,N-Dimethyltrimethylsilylamine chemical properties and structure
An In-Depth Technical Guide to N,N-Dimethyltrimethylsilylamine: Properties, Structure, and Advanced Applications
Authored by: A Senior Application Scientist
Introduction: Situating N,N-Dimethyltrimethylsilylamine in Modern Synthesis
N,N-Dimethyltrimethylsilylamine, commonly referred to as TMSDMA, is a versatile organosilicon compound that holds a significant position in the toolbox of synthetic chemists.[1][2] With the chemical formula (CH₃)₃SiN(CH₃)₂, it is structurally one of the simplest silyl-nitrogen compounds, yet its reactivity profile is nuanced and highly effective.[3][4] At ambient conditions, it is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1][5] This guide provides an in-depth exploration of TMSDMA, moving beyond a simple catalog of properties to a functional understanding of its structure, reactivity, and practical application for researchers, scientists, and professionals in drug development. We will delve into the causality behind its behavior, offering field-proven insights into its application as a potent silylating agent, a non-nucleophilic base, and a precursor to other critical synthetic reagents.[6]
Part 1: Molecular Structure and Physicochemical Characterization
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use. The unique arrangement of atoms in TMSDMA dictates its reactivity, stability, and handling requirements.
Molecular Architecture and Bonding
TMSDMA's structure features a central nitrogen atom covalently bonded to two methyl groups and a single trimethylsilyl (TMS) group.[1] The key to its reactivity lies in the Si-N bond. The significant difference in electronegativity between silicon (1.90) and nitrogen (3.04) results in a highly polarized bond, rendering the silicon atom electrophilic and the nitrogen atom nucleophilic and basic.[6] The steric bulk afforded by the trimethylsilyl group and the two N-methyl groups influences the accessibility of the nitrogen's lone pair, modulating its reactivity profile.[6]
Physicochemical Properties
The physical properties of TMSDMA are summarized in the table below, providing essential data for its handling, purification, and use in reaction setups.
| Property | Value | Source(s) |
| CAS Number | 2083-91-2 | [3] |
| Molecular Formula | C₅H₁₅NSi | [4][7] |
| Molecular Weight | 117.26 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [4][5] |
| Boiling Point | 84 °C (lit.) | [5][8] |
| Density | 0.732 g/mL at 25 °C (lit.) | [5][8] |
| Refractive Index (n²⁰/D) | 1.397 (lit.) | [5][7] |
| Flash Point | -12 °C (-10.4 °F) - closed cup | [3][9] |
Spectroscopic Signature
The identity and purity of TMSDMA can be unequivocally confirmed through a combination of spectroscopic techniques. The expected and observed spectral data are crucial for quality control and reaction monitoring.
| Spectroscopy | Feature | Chemical Shift / Wavenumber | Assignment & Rationale |
| ¹H NMR | Singlet | ~0.1 ppm | 9H, protons of the three equivalent Si-CH₃ groups. Shielded by the electropositive silicon.[6] |
| Singlet | ~2.3 - 2.4 ppm | 6H, protons of the two equivalent N-CH₃ groups. Deshielded by the electronegative nitrogen.[6] | |
| ¹³C NMR | Resonance | ~2.0 ppm | Carbons of the trimethylsilyl (Si-CH₃) group.[6] |
| Resonance | ~40.0 ppm | Carbons of the dimethylamino (N-CH₃) group.[6] | |
| IR Spectroscopy | Absorption | ~2800-3000 cm⁻¹ | C-H stretching vibrations of the methyl groups.[6] |
| Absorption | ~1220-1020 cm⁻¹ | C-N stretching vibrations, characteristic of aliphatic amines.[10] | |
| Absorption | ~900-1000 cm⁻¹ | Characteristic Si-N bond stretching vibration.[6] | |
| Absorption | ~840 & 750 cm⁻¹ | Si-C bond vibrations.[6] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 117 | Corresponds to the molecular weight of the compound, [C₅H₁₅NSi]⁺.[11] |
| Base Peak | m/z = 102 | [M-15]⁺, loss of a methyl radical (•CH₃), forming a stable silicon-containing cation.[11] |
Part 2: Reactivity and Mechanistic Insights
TMSDMA's utility stems from its dual chemical nature: it is both a powerful silylating agent and a competent base. Understanding the mechanisms governing these functions allows for its rational application in complex synthetic sequences.
Silylation: Mechanism of Action
Silylation is the process of replacing an acidic proton on a heteroatom (like in an alcohol, R-O-H) with a silyl group, in this case, the trimethylsilyl (TMS) group. This is a crucial strategy for protecting functional groups during multi-step syntheses.[6] TMSDMA is recognized as a more potent silylating agent than other common reagents like hexamethyldisilazane (HMDS) for certain substrates, such as amino acids.[12]
The reaction with an alcohol proceeds via a nucleophilic attack on the electrophilic silicon atom. The nitrogen's lone pair enhances the leaving group ability of the dimethylamino moiety. The overall transformation is: R-OH + (CH₃)₃SiN(CH₃)₂ → R-O-Si(CH₃)₃ + HN(CH₃)₂
The causality behind this reaction is the formation of a highly stable Si-O bond, which is the thermodynamic driving force. The volatile dimethylamine byproduct is easily removed from the reaction mixture.
Basicity and Nucleophilicity
Beyond silylation, TMSDMA functions as a nucleophilic base. The conjugate acid of TMSDMA has a predicted pKa of approximately 10.77, indicating moderate basicity suitable for processes where a strong, non-nucleophilic base is required.[6] This allows it to participate in deprotonation and condensation reactions without competing as a nucleophile at carbon centers, a common issue with other amine bases. This dual functionality is leveraged in its use as a precursor for other reagents where it acts as a nucleophilic source of the "N(CH₃)₂" group.[6]
Part 3: Key Applications and Experimental Protocols
The true value of a reagent is demonstrated through its practical application. TMSDMA is integral to several critical synthetic transformations.
Protocol: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details a self-validating system for the protection of a primary alcohol. The choice of a slight excess of TMSDMA ensures complete conversion, and the reaction conditions are mild enough to be compatible with a wide range of other functional groups.
Objective: To protect the hydroxyl group of benzyl alcohol as its trimethylsilyl ether.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
N,N-Dimethyltrimethylsilylamine (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Dichloromethane (as solvent)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add benzyl alcohol to a dry round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., pyridine) to dissolve the alcohol (concentration typically 0.5-1.0 M).
-
Reagent Addition: Slowly add N,N-Dimethyltrimethylsilylamine (1.1 eq) to the stirred solution at room temperature. The causality for using a slight excess is to drive the reaction to completion according to Le Châtelier's principle.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid for primary alcohols and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material. For more hindered alcohols, gentle heating (e.g., 40-60 °C) may be required.[13]
-
Work-up: Once the reaction is complete, the mixture can often be concentrated directly under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.
-
Purification: The resulting crude trimethylsilyl ether is often of high purity. If necessary, it can be purified further by flash column chromatography on silica gel or by distillation.
Synthesis of Fluorinating Agents: (Dimethylamino)sulfur Trifluoride (DAST) Analogs
TMSDMA is a key precursor in the synthesis of valuable deoxofluorinating agents like (Dimethylamino)sulfur trifluoride (Me-DAST).[4][9] The synthesis involves the reaction of TMSDMA with sulfur tetrafluoride (SF₄).[4] The Si-N bond is readily cleaved by the electrophilic sulfur, transferring the dimethylamino group to form the fluorinating agent and the volatile byproduct, fluorotrimethylsilane.
Preparation of Nucleoside Phosphoramidites
In the field of drug development and molecular biology, TMSDMA is used in the synthesis of nucleoside phosphoramidites, the essential building blocks for automated oligonucleotide synthesis.[5][7] It serves as a reactant with an appropriate phosphorus source (e.g., methyldichlorophosphite) to generate a phosphitylating agent in situ.[7] This agent then reacts with a protected deoxynucleoside to form the desired phosphoramidite product, ready for use in DNA/RNA synthesizers.[7][14]
Protocol Insight: In a typical procedure, TMSDMA is added dropwise to a solution of a phosphorus(III) chloride compound in an anhydrous solvent like dichloromethane at 0 °C.[7] After stirring, the resulting intermediate is then reacted with a 5'-protected nucleoside in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to yield the final phosphoramidite.[7]
Part 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. TMSDMA is a hazardous chemical that requires careful handling.
-
Hazards: It is a highly flammable liquid and vapor (GHS02) and is corrosive, causing severe skin burns and eye damage (GHS05).[3][9] Crucially, it reacts violently with water, releasing flammable gases.[3][9]
-
Handling: Always handle TMSDMA in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[15] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[9][15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from water, acids, alcohols, and oxidizing agents.[14][15]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water.[14]
Conclusion
N,N-Dimethyltrimethylsilylamine is a cornerstone reagent in organosilicon chemistry. Its value lies not just in its primary function as a silylating agent but in the nuanced control its specific chemical properties offer. Its heightened reactivity compared to other silyl donors, its utility as a non-interfering base, and its role as a synthon for other powerful reagents make it indispensable. For the research scientist, a deep, mechanistic understanding of TMSDMA—from the polarization of its Si-N bond to its handling requirements—is the key to unlocking its full potential in the synthesis of novel molecules and the development of next-generation therapeutics.
References
- US Patent 6,340,749 B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis. (2002, January 22). Google Patents.
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Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Nucleoside phosphoramidite. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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(N,N-DIMETHYLAMINO)TRIMETHYLSILANE - Gelest, Inc. (n.d.). Retrieved January 7, 2026, from [Link]
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Silylamines - Gelest. (n.d.). Retrieved January 7, 2026, from [Link]
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N,N-Dimethyltrimethylsilylamine, 98.2%, for silylation, Certified® 25g - GTI Laboratory Supplies. (n.d.). Retrieved January 7, 2026, from [Link]
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Cas 2083-91-2,N,N-Dimethyltrimethylsilylamine | lookchem. (n.d.). Retrieved January 7, 2026, from [Link]
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N,N-dimethyltrimethylsilylamine - Stenutz. (n.d.). Retrieved January 7, 2026, from [Link]
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Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2 - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Pentamethylsilylamine | C5H15NSi | CID 74965 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Dimethylamine, TMS derivative - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
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Infrared spectrum of N,N-dimethylmethanamine (trimethylamine) - Doc Brown's Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
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5'-DMT-Protected Nucleoside
N,N-Dimethyltrimethylsilylamine (DMTMS)
Silylated Intermediate
Phosphitylating Agent (e.g., CEP-Cl)
Final Phosphoramidite Product
